molecular formula C13H12FN B132291 2-Fluoro-5-methyl-N-phenylaniline CAS No. 155310-23-9

2-Fluoro-5-methyl-N-phenylaniline

Cat. No.: B132291
CAS No.: 155310-23-9
M. Wt: 201.24 g/mol
InChI Key: FSRYWFORMDRXIX-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-N-phenylaniline is an organic compound with the molecular formula C13H12FN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-N-phenylaniline typically involves the palladium-catalyzed amination of 2-fluoro-5-methylaniline with iodobenzene. The reaction is carried out in the presence of tris(dibenzylideneacetone)dipalladium(0) and CyJohnPhos as the ligand, with sodium t-butanolate as the base in toluene at 110°C for 20 hours . The product is then purified by column chromatography to yield the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methyl-N-phenylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed:

    Substitution: Products vary based on the nucleophile used.

    Oxidation: Oxidized derivatives of the aniline ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups on the benzene ring.

Scientific Research Applications

2-Fluoro-5-methyl-N-phenylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-N-phenylaniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s binding affinity and stability, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

    2-Fluoroaniline: Lacks the methyl group, leading to different chemical properties and reactivity.

    5-Methylaniline: Lacks the fluorine atom, affecting its electronic properties and interactions.

    N-Phenylaniline: Lacks both the fluorine and methyl groups, resulting in a simpler structure with different applications.

Uniqueness: 2-Fluoro-5-methyl-N-phenylaniline is unique due to the combined presence of both the fluorine and methyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability, such as in pharmaceuticals and advanced materials.

Properties

IUPAC Name

2-fluoro-5-methyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-10-7-8-12(14)13(9-10)15-11-5-3-2-4-6-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRYWFORMDRXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563076
Record name 2-Fluoro-5-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155310-23-9
Record name 2-Fluoro-5-methyl-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methyldiphenylamine
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